molecular formula C9H10INO2 B13316368 3-Iodo-4-(oxetan-3-yloxy)aniline

3-Iodo-4-(oxetan-3-yloxy)aniline

Cat. No.: B13316368
M. Wt: 291.09 g/mol
InChI Key: DNOAIMGYOMXXRF-UHFFFAOYSA-N
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Description

3-Iodo-4-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10INO2 It is characterized by the presence of an iodine atom, an oxetane ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(oxetan-3-yloxy)aniline typically involves the iodination of aniline derivatives followed by the introduction of the oxetane ring. One common method starts with the iodination of aniline to produce p-iodoaniline. This is achieved by reacting aniline with iodine in the presence of sodium bicarbonate and water at low temperatures . The resulting p-iodoaniline is then subjected to further reactions to introduce the oxetane ring, often through cyclization reactions involving epoxides or other suitable precursors .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while reduction reactions can produce deiodinated aniline derivatives .

Scientific Research Applications

3-Iodo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodo-4-(oxetan-3-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-4-(oxetan-3-yloxy)aniline is unique due to the combination of the iodine atom and the oxetane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-iodo-4-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C9H10INO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2

InChI Key

DNOAIMGYOMXXRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)I

Origin of Product

United States

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